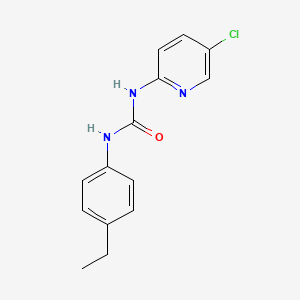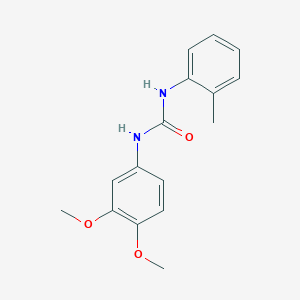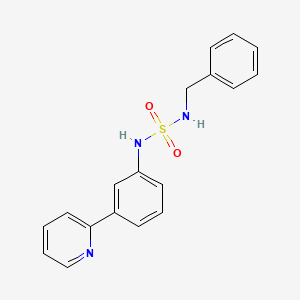
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea, also known as CEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of agriculture and biotechnology. CEU is a herbicide that selectively targets broadleaf weeds, making it an effective tool for weed control in crops such as soybeans, cotton, and corn. In
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has been extensively studied for its potential applications in the field of agriculture and biotechnology. Its selective herbicidal properties make it a valuable tool for weed control in crops, which can increase crop yields and reduce the use of other herbicides that may have negative environmental impacts. This compound has also been investigated for its potential use as a tool for gene editing, as it can be used to selectively target and eliminate unwanted cells or tissues.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea works by inhibiting the activity of an enzyme called acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of essential amino acids in plants. By blocking this enzyme, this compound prevents the growth and development of broadleaf weeds, while leaving crops unharmed.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, like all herbicides, this compound can have negative impacts on the environment if not used properly. It is important to follow proper application guidelines to minimize these impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has several advantages for use in lab experiments, including its high selectivity for broadleaf weeds, low toxicity to non-target organisms, and ease of use. However, this compound can be expensive to produce, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impacts. Another area of research is the potential use of this compound in gene editing and other biotechnological applications. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound on non-target organisms and the environment.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can be synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-ethylphenyl isocyanate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-10-3-6-12(7-4-10)17-14(19)18-13-8-5-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHPWZNDHHQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)